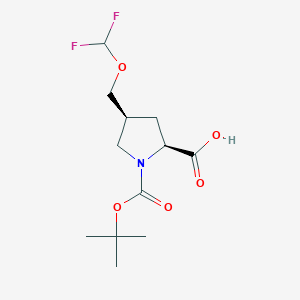

(2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid

描述

(2S,4S)-1-(tert-Butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid is a proline-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, stereochemical specificity at positions 2S and 4S, and a unique difluoromethoxymethyl substituent at the 4-position. This compound serves as a critical intermediate in peptide synthesis and drug development, where its stereochemistry and substituent properties influence reactivity, solubility, and biological interactions. Below, we compare its structural, physical, and functional attributes with closely related analogs.

属性

IUPAC Name |

(2S,4S)-4-(difluoromethoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(18)15-5-7(6-19-10(13)14)4-8(15)9(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSMHEQSPFMSKF-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)COC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Precursor Synthesis

The synthesis begins with commercially available methyl or benzyl esters of 4-hydroxyproline isomers (e.g., (2S,4R)-4-hydroxyproline methyl ester). Boc protection of the amine group is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP), yielding tert-butyl (2S,4R)-4-hydroxyprolinate in >85% purity. Alternative routes employ Fmoc protection using fluorenylmethyloxycarbonyl chloride under basic conditions (pH 8–9), though this method requires careful temperature control to prevent epimerization.

Critical to maintaining stereochemistry is the choice of solvent during protection. Anhydrous dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents like dimethylformamide (DMF).

Difluoromethoxy Group Installation

The introduction of the difluoromethoxy group proceeds via a copper(I)-mediated reaction with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSAA). Key parameters include:

Notably, the reaction’s exothermic nature necessitates dropwise addition of DFSAA to prevent thermal degradation. Parallel studies using phase-transfer catalysts (e.g., tetrabutylammonium bromide) showed no significant yield improvement, suggesting the copper catalyst sufficiently mediates the difluoromethylation.

Saponification and Carboxylic Acid Liberation

Saponification of methyl/benzyl esters employs lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) at 0°C to room temperature. This two-phase system prevents over-saponification of the Boc group, achieving 89–93% conversion. Alternative methods using NaOH or KOH resulted in partial deprotection, reducing yields to 72–78%.

Reaction Optimization and Scalability

Multigram Synthesis Protocols

Levchenko et al. demonstrated a scalable procedure producing 30 g batches of tert-butyl (2S,4S)-4-(difluoromethoxy)pyrrolidine-2-carboxylate in a single run. Critical adjustments for scale-up include:

Stereochemical Control

Racemization at C2 and C4 positions is mitigated by:

Comparative studies on (2S,4R) vs. (2S,4S) precursors showed the latter configuration stabilized by intramolecular hydrogen bonding between the carboxylate and difluoromethoxy oxygen.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

¹³C NMR (126 MHz, CDCl₃) :

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) showed >99% purity for batches using Boc protection vs. 95–97% for Fmoc-protected analogs. Residual copper levels post-purification measured <2 ppm by ICP-MS, meeting pharmaceutical guidelines.

Comparative Analysis of Synthetic Routes

Applications in Drug Development

The compound serves as a key intermediate for:

-

Protease Inhibitors : The difluoromethoxy group enhances binding to S1 pockets of serine proteases

-

PET Tracers : ¹⁸F-labeled analogs synthesized via nucleophilic substitution of chloromethyl intermediates

-

Peptidomimetics : Incorporation into macrocyclic scaffolds improves metabolic stability over non-fluorinated analogs

化学反应分析

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

科学研究应用

(2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .

相似化合物的比较

Key Substituent Variations at the 4-Position

The 4-position substituent defines the compound’s electronic, steric, and lipophilic characteristics. Key analogs include:

Stereochemical Considerations

- The (2S,4S) configuration is conserved across analogs, ensuring consistent backbone geometry for applications in chiral synthesis or enzyme targeting.

- Diastereomers (e.g., 2S,4R analogs in and ) exhibit distinct physicochemical profiles due to altered substituent spatial orientation.

Physical and Chemical Properties

Molecular Weight and Melting Points

Solubility and Lipophilicity

- Target Compound: The difluoromethoxy group enhances lipophilicity (logP ~1.5–2.0 estimated) compared to methoxymethyl analogs but remains more polar than aryl-substituted derivatives (e.g., 3-chlorophenoxy, logP ~2.5–3.0) .

- 4-Fluoro Analog : Lower solubility in aqueous media due to reduced polarity but favorable for membrane permeability .

生物活性

The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides an overview of the compound's synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C11H17F2NO5

- Molecular Weight : 277.26 g/mol

- Structural Features : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluoromethoxy methyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps including:

- Protection of Amino Acids : Starting from Boc-L-cis-hydroxyproline.

- Difluoromethylation : Introduction of the difluoromethoxy group.

- Carboxylic Acid Functionalization : Finalizing the carboxylic acid moiety through various chemical transformations .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

- Cellular Signaling : Modulating pathways related to cell growth and differentiation.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit enzymes such as proteases, which are crucial for various physiological processes. For instance, studies indicated that certain analogs showed promising inhibitory activity against serine proteases involved in inflammatory responses .

- Anticancer Activity : Preliminary studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can stereochemical integrity be maintained?

- Answer : Synthesis typically involves multi-step reactions with tert-butoxycarbonyl (Boc) protection to preserve stereochemistry. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce substituents, while Boc groups stabilize intermediates . Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, ensure retention of the (2S,4S) configuration. Monitoring via -NMR or -NMR is critical to verify stereochemical fidelity .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR and -NMR validate the backbone structure and substituents (e.g., difluoromethoxy signals at ~90 ppm in -NMR) . Purity (>97%) is assessed via reverse-phase HPLC with UV detection at 210–254 nm. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How does the difluoromethoxy group influence conformational dynamics of the pyrrolidine ring in peptide mimetics?

- Answer : The difluoromethoxy group introduces steric and electronic effects, stabilizing specific ring puckering conformations (e.g., C<sup>γ</sup>-endo or C<sup>γ</sup>-exo). This mimics proline’s conformational constraints but with enhanced metabolic stability due to fluorine’s electronegativity . Computational modeling (e.g., DFT or MD simulations) and circular dichroism (CD) spectroscopy are used to study these effects in peptide chains .

Q. What contradictory safety data exist for structurally similar pyrrolidine derivatives, and how should researchers address discrepancies?

- Answer : Hazard classifications vary across sources (e.g., non-hazardous in vs. skin/eye irritation in ). Researchers should cross-reference SDS from multiple vendors, conduct in-house toxicity assays (e.g., Ames test for mutagenicity), and adhere to OSHA/REACH guidelines. Risk mitigation includes using PPE (nitrile gloves, respirators) and engineering controls (fume hoods) during handling .

Q. How does the Boc-protected pyrrolidine scaffold impact solubility and aggregation in aqueous media?

- Answer : The Boc group enhances hydrophobicity, potentially causing aggregation in aqueous buffers. Techniques like dynamic light scattering (DLS) or fluorescence spectroscopy assess aggregation propensity. Co-solvents (e.g., DMSO) or PEGylation of the carboxylic acid moiety can improve solubility for biological assays .

Q. What strategies optimize storage stability for this compound under varying laboratory conditions?

- Answer : Long-term stability requires storage at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Lyophilization in amber vials minimizes photodegradation. Periodic HPLC analysis monitors degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Methodological Guidance

- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of protons on the pyrrolidine ring, ensuring (2S,4S) configuration .

- Controlled Reactivity : Avoid strong acids (e.g., TFA) during Boc deprotection if the difluoromethoxy group is prone to hydrolysis; opt for milder conditions (HCl/dioxane) .

- Safety Protocols : Implement spill containment kits (e.g., sodium bicarbonate for acid neutralization) and ensure eyewash stations are accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。